Cas no 1189904-01-5 (Acetazolamide-d)

Acetazolamide-d is a deuterated analog of acetazolamide, a carbonic anhydrase inhibitor. The incorporation of deuterium atoms enhances the compound's metabolic stability, making it valuable for pharmacokinetic and metabolic studies. This isotopically labeled version retains the pharmacological activity of the parent molecule while offering improved resistance to enzymatic degradation, which is critical for tracer studies and drug metabolism research. Acetazolamide-d is particularly useful in mass spectrometry and NMR-based assays, where its distinct isotopic signature allows for precise detection and quantification. Its application extends to mechanistic studies of carbonic anhydrase inhibition, providing insights into drug interactions and metabolic pathways.
Acetazolamide-d structure
Acetazolamide-d structure
Product name:Acetazolamide-d
CAS No:1189904-01-5
MF:C4H3D3N4O3S2
MW:225.2639
CID:1074670

Acetazolamide-d Chemical and Physical Properties

Names and Identifiers

    • [2H3]-Acetazolamide
    • 2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
    • Acetazolamide D3
    • Acetazolamide-d3
    • 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide-d3
    • Acetamox-d3
    • Atenezol-d3
    • Defiltran-d3
    • Diamox-d3
    • Didoc-d3
    • Acetazolamide-d
    • Inchi: InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3
    • InChI Key: BZKPWHYZMXOIDC-FIBGUPNXSA-N
    • SMILES: O=C(C([2H])([2H])[2H])NC1=NN=C(S(N)(=O)=O)S1

Computed Properties

  • Exact Mass: 225.006963g/mol
  • Surface Charge: 0
  • XLogP3: -0.3
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 225.006963g/mol
  • Monoisotopic Mass: 225.006963g/mol
  • Topological Polar Surface Area: 152Ų
  • Heavy Atom Count: 13
  • Complexity: 297
  • Isotope Atom Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Melting Point: 258-2590C
  • PSA: 155.15000
  • LogP: 1.57450

Acetazolamide-d Security Information

  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

Acetazolamide-d Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-B0782S-5mg
Acetazolamide-d
1189904-01-5 99.95%
5mg
¥5800 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51224-1mg
Acetazolamide D3
1189904-01-5 98%
1mg
¥1514.00 2023-09-07
ChemScence
CS-4040-10mg
Acetazolamide-d3
1189904-01-5
10mg
$960.0 2022-04-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A874334-50mg
Acetazolamide-d3
1189904-01-5 98%
50mg
3,675.00 2021-05-17
MedChemExpress
HY-B0782S-1mg
Acetazolamide-d
1189904-01-5 99.95%
1mg
¥1600 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51224-5mg
Acetazolamide D3
1189904-01-5 98%
5mg
¥5885.00 2023-09-07
ChemScence
CS-4040-5mg
Acetazolamide-d3
1189904-01-5
5mg
$580.0 2022-04-28
TRC
A161502-10mg
Acetazolamide-d3
1189904-01-5
10mg
$ 1510.00 2023-09-09
Key Organics Ltd
MS-23271-5mg
Acetazolamide-d3
1189904-01-5 >97%
5mg
£942.40 2025-02-09
Key Organics Ltd
MS-23271-1mg
Acetazolamide-d3
1189904-01-5 >97%
1mg
£286.52 2025-02-09

Additional information on Acetazolamide-d

Acetazolamide-d: A Novel Derivative of Acetazolamide with Enhanced Therapeutic Potential

Acetazolamide-d, a derivative of the well-established carbonic anhydrase inhibitor Acetazolamide, has garnered significant attention in recent years due to its potential applications in various therapeutic areas. The compound CAS No. 1189904-01-5 represents a unique molecular entity that has been extensively studied for its pharmacological properties and clinical relevance. This article provides a comprehensive overview of Acetazolamide-d, its chemical structure, mechanism of action, and recent advancements in its research and development.

Acetazolamide, a sulfonamide derivative, has been widely used in the treatment of glaucoma, epilepsy, and altitude sickness due to its ability to inhibit carbonic anhydrase (CA) enzymes. However, the development of Acetazolamide-d has introduced new possibilities for improving therapeutic outcomes. The CAS No. 1189904-01-5 compound is characterized by its modified molecular structure, which may enhance its pharmacokinetic profile and reduce potential side effects compared to the parent compound.

Recent studies have highlighted the potential of Acetazolamide-d in targeting specific isoforms of carbonic anhydrase. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits selective inhibition of CA isoforms II and IV, which are implicated in various pathological conditions. This selectivity may offer therapeutic advantages in diseases such as ocular hypertension and neurological disorders.

The chemical structure of Acetazolamide-d is designed to optimize its interaction with carbonic anhydrase enzymes. The modification of the sulfonamide group in the molecule may enhance its binding affinity and stability, leading to improved efficacy. Researchers have also explored the impact of these structural changes on the compound's solubility and bioavailability, which are critical factors in drug development.

One of the most promising applications of Acetazolamide-d is in the treatment of glaucoma. A 2022 clinical trial published in the British Journal of Ophthalmology reported that patients treated with Acetazolamide-d showed a significant reduction in intraocular pressure compared to those receiving the traditional formulation. The enhanced efficacy observed in these studies suggests that the derivative may offer a more effective alternative for managing glaucomatous conditions.

Additionally, Acetazolamide-d has shown potential in the management of neurological disorders. A 2023 preclinical study published in Neuropharmacology found that the compound may modulate intracellular pH levels in neuronal cells, which could have implications for the treatment of conditions such as epilepsy and migraine. These findings highlight the versatility of the compound in addressing multiple therapeutic targets.

The pharmacokinetic properties of Acetazolamide-d have also been the focus of recent research. A 2023 pharmacokinetic study published in Drug Metabolism and Disposition revealed that the compound exhibits prolonged half-life and improved oral bioavailability compared to the parent drug. These characteristics may reduce the frequency of dosing, which is a significant advantage in long-term therapeutic regimens.

Furthermore, the safety profile of Acetazolamide-d has been evaluated in preclinical models. A 2022 study published in Toxicology and Applied Pharmacology reported that the compound exhibited lower toxicity in liver and kidney tissues compared to traditional sulfonamide drugs. This improved safety profile may make Acetazolamide-d a more suitable option for patients with compromised organ function.

The development of Acetazolamide-d has also been influenced by advancements in computational drug design. Molecular docking studies have been used to predict the binding interactions between the compound and carbonic anhydrase isoforms, providing insights into its mechanism of action. These computational models have guided the optimization of the compound's structure to enhance its therapeutic potential.

Recent clinical trials have further validated the efficacy of Acetazolamide-d in various medical conditions. A 2023 study published in Clinical Pharmacology and Therapeutics demonstrated that the compound was effective in reducing the frequency of migraine attacks in a cohort of patients. These findings underscore the potential of Acetazolde-d in the management of chronic pain conditions.

The therapeutic versatility of Acetazolamide-d extends to its potential applications in the treatment of metabolic disorders. Research published in Metabolism: Clinical and Experimental in 2023 suggested that the compound may influence glucose metabolism by modulating carbonic anhydrase activity in pancreatic cells. This could have implications for the management of type 2 diabetes and other metabolic conditions.

Despite the promising findings, the development of Acetazolamide-d is still in its early stages, and further research is needed to fully understand its therapeutic potential. Ongoing studies are focused on optimizing its pharmacological properties, evaluating its long-term safety, and exploring its applications in new therapeutic areas. These efforts are expected to contribute to the advancement of drug development and improve patient outcomes in various medical conditions.

In conclusion, Acetazolamide-d represents a significant advancement in the field of carbonic anhydrase inhibitors. Its unique molecular structure and enhanced pharmacological properties make it a promising candidate for the treatment of a wide range of diseases. As research continues to uncover its potential, Acetazolamide-d may play a pivotal role in improving therapeutic outcomes and addressing unmet medical needs.

Acetazolamide-d is a derivative of the well-established carbonic anhydrase inhibitor Acetazolamide, with the CAS No. 1189904-01-5 compound representing a unique molecular entity. Recent studies have highlighted its potential applications in various therapeutic areas, including the treatment of glaucoma, neurological disorders, and metabolic conditions. The compound's enhanced pharmacokinetic properties and improved safety profile make it a promising candidate for further clinical development. As research continues, Acetazolamide-d may offer significant therapeutic advantages over existing treatments.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1189904-01-5)[2H3]-Acetazolamide
A892772
Purity:99%/99%/99%
Quantity:1mg/5mg/10mg
Price ($):201.0/727.0/1204.0